molecular formula C11H16N2S B12987665 2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine

2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine

Cat. No.: B12987665
M. Wt: 208.33 g/mol
InChI Key: BXMNNPKKVQDHBF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine is an organic compound characterized by its unique structure, which includes a thietan ring substituted with a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine typically involves the reaction of 2,2-dimethylthietan-3-amine with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The thietan ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the thietan ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thietan derivatives with various nucleophiles.

Scientific Research Applications

2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-ylmethyl group can facilitate binding to these targets, while the thietan ring may undergo chemical transformations that modulate the compound’s activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(pyridin-4-ylmethyl)ethane-1,2-diamine
  • 2,2’-Dipicolylamine
  • N,N-Bis(pyridin-2-ylmethyl)ethylenediamine

Uniqueness

2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine is unique due to its thietan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the pyridin-4-ylmethyl group also enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

2,2-dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine

InChI

InChI=1S/C11H16N2S/c1-11(2)10(8-14-11)13-7-9-3-5-12-6-4-9/h3-6,10,13H,7-8H2,1-2H3

InChI Key

BXMNNPKKVQDHBF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2=CC=NC=C2)C

Origin of Product

United States

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